molecular formula C22H25N3O7 B14993435 N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B14993435
M. Wt: 443.4 g/mol
InChI Key: BLUJOQIWQRDPSW-UHFFFAOYSA-N
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Description

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of multiple methoxy and ethoxy groups attached to a benzamide core, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the formation of the oxadiazole ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H25N3O7

Molecular Weight

443.4 g/mol

IUPAC Name

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C22H25N3O7/c1-6-30-15-9-8-13(10-16(15)31-7-2)19-21(25-32-24-19)23-22(26)14-11-17(27-3)20(29-5)18(12-14)28-4/h8-12H,6-7H2,1-5H3,(H,23,25,26)

InChI Key

BLUJOQIWQRDPSW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)OCC

Origin of Product

United States

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